molecular formula C20H25NO4 B8510148 {3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-phenyl-1,3-oxazolidin-5-yl}methanol CAS No. 66781-20-2

{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-phenyl-1,3-oxazolidin-5-yl}methanol

Cat. No. B8510148
CAS RN: 66781-20-2
M. Wt: 343.4 g/mol
InChI Key: OFOIXOZSVSSULD-UHFFFAOYSA-N
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Patent
US04642311

Procedure details

A solution of 3 (195 g, 0.76 mol), benzoic acid (3.0 g), benzaldehyde (270 ml), C6H6 (180 ml) was heated to reflux while collecting the H2O in a Dean-Stark trap. After 21/2 hours, 13 ml of H2O was collected and the solution cooled, washed with saturated Na2CO3. The aqueous layer was washed with CHCl3 (2×) and the combined extracts dried, filtered and concentrated to dryness to yield 232 g of 5 which contains 26 mol% benzaldehyde. This corresponds to 209 g of 5; 'H NMR (CDCl3) δ2.6 (6H, m), 3.4 (2H, m), 3.75 (7H, d, m), 4.3 (1H, m), 4.8 (1H, d), 6.7 (3H, m), 7.4 (5H, bs). ##STR142##
Name
Quantity
195 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][NH:13][CH2:14][CH:15]([OH:18])[CH2:16][OH:17])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[C:19](O)(=O)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.C(=O)C1C=CC=CC=1>C1C=CC=CC=1>[C:20]1([CH:19]2[N:13]([CH2:12][CH2:11][C:5]3[CH:6]=[CH:7][C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=3)[CH2:14][CH:15]([CH2:16][OH:17])[O:18]2)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
195 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CCNCC(CO)O
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
270 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
180 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
while collecting the H2O in a Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
After 21/2 hours, 13 ml of H2O was collected
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled
WASH
Type
WASH
Details
washed with saturated Na2CO3
WASH
Type
WASH
Details
The aqueous layer was washed with CHCl3 (2×)
CUSTOM
Type
CUSTOM
Details
the combined extracts dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1OC(CN1CCC1=CC(=C(C=C1)OC)OC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 232 g
YIELD: CALCULATEDPERCENTYIELD 2750%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.